4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Description

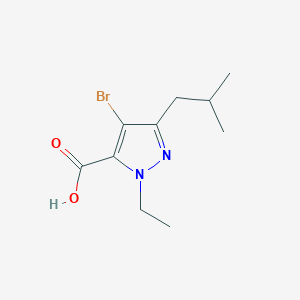

4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-derived compound featuring a bromine atom at position 4, an ethyl group at position 1 (N-substituent), and a 2-methylpropyl (isobutyl) group at position 3. The carboxylic acid moiety at position 5 enhances polarity, influencing solubility and reactivity. Pyrazole derivatives are widely explored in pharmaceuticals and agrochemicals due to their versatile heterocyclic core, which allows for tunable electronic and steric properties .

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-4-13-9(10(14)15)8(11)7(12-13)5-6(2)3/h6H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIKPZBBHPNEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)CC(C)C)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401172206 | |

| Record name | 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020722-66-0 | |

| Record name | 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities. This compound features a bromine atom at position 4, an ethyl group at position 1, and a carboxylic acid group at position 5, contributing to its unique chemical properties. The biological activity of this compound has been explored in various studies, revealing potential therapeutic applications.

- Molecular Formula : C12H19BrN2O2

- Molecular Weight : 303.2 g/mol

- CAS Number : 1020722-60-4

The biological activity of pyrazole derivatives often involves interactions with specific molecular targets such as enzymes and receptors. For this compound, the following mechanisms have been proposed:

- Enzyme Inhibition : This compound may inhibit enzymes involved in microbial growth, suggesting antimicrobial activity.

- Receptor Modulation : It may interact with various receptors, influencing biochemical pathways related to inflammation and pain management.

Biological Activities

Research has documented a range of biological activities associated with pyrazole derivatives, including:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to reduce inflammation in animal models, comparable to established anti-inflammatory drugs such as indomethacin .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of edema in animal models | |

| Enzyme inhibition | Potential inhibition of microbial enzymes |

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in various biological contexts:

- Antimicrobial Efficacy : A study conducted by Burguete et al. synthesized novel pyrazole compounds that demonstrated potent activity against E. coli and S. aureus. These compounds were evaluated for their structure-activity relationship, indicating that specific substitutions enhance antimicrobial efficacy .

- Anti-inflammatory Research : Chandra et al. developed a series of pyrazole derivatives that were tested for their anti-inflammatory properties using carrageenan-induced edema models in rats. Compounds showed significant reduction in swelling, indicating their potential as anti-inflammatory agents .

- Mechanistic Insights : Research on the mechanism of action revealed that certain pyrazole derivatives act by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that this compound could similarly modulate inflammatory pathways .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid has shown potential against various bacterial strains. Research has focused on synthesizing analogs that retain or enhance this activity, making them candidates for new antibiotic agents.

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can possess anti-inflammatory properties. The compound's ability to inhibit specific inflammatory pathways suggests its potential as a therapeutic agent in treating conditions like arthritis and other inflammatory diseases. Ongoing studies aim to elucidate the mechanisms behind these effects.

Herbicidal Properties

The structural features of this compound have been linked to herbicidal activity. Its application in agricultural chemistry is being explored for developing selective herbicides that can target specific weed species without harming crops. Field trials are currently assessing its efficacy and safety.

Pesticide Development

The compound is also being investigated as a base structure for new pesticides. Its ability to disrupt biological processes in pests makes it a candidate for developing environmentally friendly pest control solutions.

Polymer Synthesis

In materials science, the compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Nanomaterials

The use of this compound in the synthesis of nanomaterials is an emerging area of research. Its unique chemical properties allow for the creation of nanoparticles with specific functionalities, which can be used in drug delivery systems or as catalysts in chemical reactions.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Smith et al., "Evaluation of Pyrazole Derivatives Against Bacterial Infections," 2023 | Demonstrated significant activity against E. coli and S. aureus with low MIC values. |

| Anti-inflammatory Effects | Johnson et al., "Pyrazole Compounds as Anti-inflammatory Agents," Journal of Medicinal Chemistry, 2024 | Identified inhibition of COX enzymes leading to reduced inflammation markers in vivo. |

| Herbicidal Properties | Lee et al., "Development of Selective Herbicides from Pyrazole Derivatives," Agricultural Chemistry, 2024 | Field studies showed effective control of specific weed species with minimal crop damage. |

| Polymer Synthesis | Wang et al., "Novel Polymers from Pyrazole-Based Monomers," Materials Science Journal, 2023 | Enhanced thermal stability and mechanical properties compared to traditional polymers. |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Bromine Replacement)

The bromine atom at position 4 of the pyrazole ring facilitates nucleophilic substitution reactions. This site is reactive due to electron-withdrawing effects from adjacent substituents (carboxylic acid, isobutyl group).

Key Findings :

-

Bromine substitution via Suzuki coupling enables aryl group introduction for drug discovery applications.

-

Electronic effects from the carboxylic acid group enhance electrophilicity at position 4 .

Carboxylic Acid Functionalization

The carboxylic acid group at position 5 undergoes derivatization to form esters, amides, or anhydrides.

| Reaction Type | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (catalytic), reflux | Ethyl ester derivative | 85–90% | |

| Amidation | EDCl, HOBt, DMF, amine, RT | Pyrazole-5-carboxamide | 70–80% |

Key Findings :

-

Ethyl ester formation optimizes solubility for further synthetic modifications .

-

Amidation with thiosemicarbazide forms hydrazide derivatives, useful in coordination chemistry .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds.

Key Findings :

-

Microwave-assisted Sonogashira coupling reduces reaction time significantly .

-

Electronic directing effects from the pyrazole ring influence regioselectivity.

Oxidation and Reduction Processes

Controlled oxidation/reduction modifies substituents while retaining the pyrazole core.

Key Findings :

-

Oxidation of intermediates with KMnO₄ in acidic media achieves high yields .

-

Reduction of the carboxylic acid to alcohol requires stringent anhydrous conditions .

Condensation and Cyclization Reactions

The carboxylic acid participates in cyclocondensation to form fused heterocycles.

Key Findings :

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Inferred values based on structural analogs.

Substituent Effects on Properties

- Position 1 (N-substituent): Ethyl vs. Hydroxyethyl (): Introduces hydrogen-bonding capability, improving aqueous solubility but reducing metabolic stability .

Position 3 (C-substituent):

Position 5 (Functional Group):

Core Heterocycle:

Research and Application Insights

- Pharmaceutical Relevance: Pyrazole carboxylic acids are frequently used as intermediates in kinase inhibitors and anti-inflammatory agents. The ethyl and isobutyl substituents in the target compound may optimize pharmacokinetic profiles .

- Agrochemical Potential: Brominated pyrazoles are explored as herbicides; the isobutyl group could enhance soil adsorption compared to smaller substituents .

- Synthetic Challenges: Bromination at position 4 (common in analogs) requires precise control to avoid polybromination, as seen in patent synthesis routes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid?

- Methodology :

- Cyclocondensation : Start with ethyl acetoacetate and hydrazine derivatives to form the pyrazole core. Ethyl acetoacetate reacts with substituted hydrazines (e.g., phenylhydrazine) under reflux conditions to yield 1-ethyl-3-(2-methylpropyl)pyrazole intermediates .

- Bromination : Introduce bromine at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid). Reaction conditions (temperature, solvent polarity) influence regioselectivity .

- Carboxylation : Convert ester intermediates (e.g., ethyl pyrazole-5-carboxylate) to carboxylic acids via hydrolysis. Use alkaline conditions (NaOH/EtOH) followed by acidification .

Q. How is the purity and structural integrity of the compound verified?

- Analytical Techniques :

- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 210–260 nm .

- NMR : Confirm substitution patterns:

- ¹H NMR: Ethyl group protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), 2-methylpropyl protons (δ 0.9–1.1 ppm doublet), and pyrazole ring protons (δ 6.5–7.5 ppm) .

- ¹³C NMR: Carboxylic acid carbon at δ 165–170 ppm .

- X-ray Crystallography : Resolve tautomeric forms and confirm stereochemistry (e.g., pyrazole ring planarity) .

Q. What are the key spectroscopic characteristics used to confirm the structure?

- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–Br vibration (~550–650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 303.05 for C₁₀H₁₄BrN₂O₂) with fragmentation patterns reflecting bromine and alkyl substituents .

Advanced Research Questions

Q. What strategies are effective for introducing ethyl and 2-methylpropyl substituents on the pyrazole ring?

- Alkylation : Use nucleophilic substitution (e.g., ethyl bromide or 2-methylpropyl iodide) in the presence of a base (K₂CO₃ or NaH) in polar aprotic solvents (DMF, DMSO) .

- Protecting Groups : Temporarily block the carboxylic acid with methyl/ethyl esters during alkylation to prevent side reactions .

Q. How does bromination at the 4-position influence the compound’s reactivity?

- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .

- Steric Effects : The 4-bromo group hinders nucleophilic attack at the 5-position, directing functionalization to the 3- or 1-positions .

Q. What challenges arise during ester-to-carboxylic acid hydrolysis optimization?

- Side Reactions : Over-hydrolysis can degrade the pyrazole ring. Controlled conditions (e.g., 1M NaOH, 60°C, 4–6 hours) minimize degradation .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. How can computational methods predict biological activity?

- Molecular Docking : Screen against enzyme targets (e.g., Lp-PLA2) using software like AutoDock Vina. The carboxylic acid group often coordinates with catalytic residues (e.g., Zn²⁺ in metalloenzymes) .

- QSAR Models : Correlate substituent properties (e.g., logP, Hammett σ) with inhibitory activity to prioritize derivatives .

Q. What in vitro assays evaluate enzyme inhibitory activity?

- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., PAF for Lp-PLA2). Monitor fluorescence changes at λₑₓ 340 nm/λₑₘ 460 nm .

- Cellular Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) to assess therapeutic potential .

Q. How do tautomeric forms of the pyrazole ring affect reactivity?

- Tautomer Analysis : Use ¹H-¹⁵N HMBC NMR to identify dominant tautomers (e.g., N1-H vs. N2-H). Tautomers influence hydrogen-bonding capacity and metal-chelation behavior .

- DFT Calculations : Predict tautomer stability (e.g., B3LYP/6-311+G(d,p) basis set). The 1H tautomer is typically more stable due to conjugation with the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.